molecular formula C8H9NO3 B2509081 methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate CAS No. 1554586-97-8

methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2509081
CAS No.: 1554586-97-8
M. Wt: 167.164
InChI Key: KLCBHOYRPNHBAG-UHFFFAOYSA-N
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Description

Methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of a formyl group at the 5-position, a methyl group at the 3-position, and a carboxylate ester group at the 2-position of the pyrrole ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Mechanism of Action

The mode of action of a pyrrole compound would depend on its specific chemical structure and the functional groups present. It would interact with its target in the body to exert a biological effect. The exact biochemical pathways affected would also depend on the specific targets of the compound .

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and dose. These factors would also affect the compound’s bioavailability .

The result of the compound’s action would be a change in cellular function, which could be beneficial (as in the case of a therapeutic effect) or harmful (as in the case of toxicity) .

The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Esterification: The carboxylate ester group can be introduced by esterification of the corresponding carboxylic acid using methanol and a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the 3-position of the pyrrole ring, facilitated by the electron-donating effect of the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Methyl 5-carboxy-3-methyl-1H-pyrrole-2-carboxylate.

    Reduction: Methyl 5-hydroxymethyl-3-methyl-1H-pyrrole-2-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-formyl-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 3-position.

    Methyl 3-methyl-1H-pyrrole-2-carboxylate: Lacks the formyl group at the 5-position.

    Methyl 5-formyl-3-ethyl-1H-pyrrole-2-carboxylate: Has an ethyl group instead of a methyl group at the 3-position.

Uniqueness

Methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate is unique due to the combination of its formyl, methyl, and carboxylate ester groups, which confer distinct reactivity and potential biological activity. The presence of these functional groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(4-10)9-7(5)8(11)12-2/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCBHOYRPNHBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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